PKC-iota-IN-19 is a small-molecule inhibitor targeting the atypical protein kinase C-iota (PKC-ι), which is implicated in various cancers. The compound has been optimized from a fragment-based screening approach, demonstrating significant potency in inhibiting PKC-ι activity, making it a promising candidate for cancer therapy. PKC-ι plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis, and its dysregulation is associated with oncogenesis.
PKC-ι is classified within the protein kinase C family, which consists of several isoforms categorized into three groups: classical, novel, and atypical. PKC-ι is part of the atypical subgroup alongside PKC-zeta. This classification is based on structural and functional characteristics, including their activation mechanisms and substrate specificities. The development of PKC-iota-IN-19 emerged from structure-activity relationship studies and X-ray crystallography to elucidate its binding interactions with PKC-ι .
The synthesis of PKC-iota-IN-19 involved a fragment-based drug discovery approach. Initial screening identified a pyridine fragment that exhibited weak inhibition of PKC-ι with an IC50 value of 424 μM. Subsequent optimization focused on enhancing potency through structural modifications. Notably, substituting phenyl groups with pyridine significantly improved potency, leading to derivatives with IC50 values as low as 270 nM.
The synthetic route included:
The molecular structure of PKC-iota-IN-19 features a core pyridine moiety linked to an amide group, which is critical for its interaction with the enzyme's active site. The compound's design allows for specific hydrogen bonding and hydrophobic interactions with key residues in the PKC-ι binding pocket.
Key structural data includes:
PKC-iota-IN-19 primarily acts through competitive inhibition of PKC-ι, affecting downstream signaling pathways involved in cell growth and survival. The compound's mechanism involves blocking substrate access to the active site of the kinase.
The reaction kinetics were characterized using various biochemical assays that measured enzyme activity in the presence of increasing concentrations of PKC-iota-IN-19. The resulting data confirmed its efficacy as an inhibitor across different concentrations .
PKC-iota-IN-19 inhibits PKC-ι by binding to its active site, preventing the phosphorylation of target substrates that drive oncogenic signaling pathways. This inhibition disrupts critical processes such as cell proliferation and survival.
In vitro studies demonstrated that treatment with PKC-iota-IN-19 leads to reduced phosphorylation levels of known substrates, indicating effective blockade of PKC-ι activity .
Relevant analyses confirm that PKC-iota-IN-19 maintains its integrity and activity over time when stored appropriately .
PKC-iota-IN-19 is primarily being explored for its potential therapeutic applications in oncology, specifically targeting cancers where PKC-ι is overexpressed or plays a pivotal role in tumor progression. Research indicates that inhibiting this kinase could enhance the efficacy of existing cancer treatments by overcoming resistance mechanisms associated with aberrant signaling pathways .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0